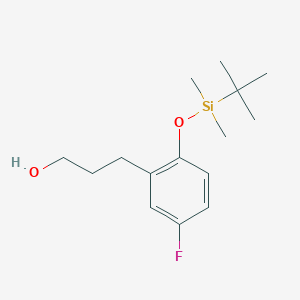
3-(2-((tert-Butyldimethylsilyl)oxy)-5-fluorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((tert-Butyldimethylsilyl)oxy)-5-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C14H23FO2Si. It is a derivative of phenylpropanol, where the phenyl ring is substituted with a tert-butyldimethylsilyl (TBDMS) group and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((tert-Butyldimethylsilyl)oxy)-5-fluorophenyl)propan-1-ol typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material, 3-(2-hydroxy-5-fluorophenyl)propan-1-ol, is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This reaction is carried out in an aprotic solvent like dichloromethane at room temperature.
Fluorination: The fluorination of the phenyl ring can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the final product is typically achieved through column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-((tert-Butyldimethylsilyl)oxy)-5-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions, such as with tetrabutylammonium fluoride (TBAF), to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: TBAF, acidic conditions
Major Products Formed
Oxidation: 3-(2-((tert-Butyldimethylsilyl)oxy)-5-fluorophenyl)propanal
Reduction: this compound
Substitution: 3-(2-hydroxy-5-fluorophenyl)propan-1-ol
Aplicaciones Científicas De Investigación
3-(2-((tert-Butyldimethylsilyl)oxy)-5-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. The TBDMS group serves as a protecting group for hydroxyl functionalities during multi-step synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl and fluorine groups.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 3-(2-((tert-Butyldimethylsilyl)oxy)-5-fluorophenyl)propan-1-ol involves its reactivity towards various chemical reagents. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective transformations at other positions of the molecule. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-Butyldimethylsilyloxy)propan-1-ol: Lacks the fluorine substitution on the phenyl ring.
3-(2-Hydroxy-5-fluorophenyl)propan-1-ol: Lacks the TBDMS protecting group.
3-(tert-Butyldimethylsilyloxy)-1-bromopropane: Contains a bromine atom instead of a hydroxyl group.
Uniqueness
3-(2-((tert-Butyldimethylsilyl)oxy)-5-fluorophenyl)propan-1-ol is unique due to the presence of both the TBDMS protecting group and the fluorine atom on the phenyl ring. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C15H25FO2Si |
|---|---|
Peso molecular |
284.44 g/mol |
Nombre IUPAC |
3-[2-[tert-butyl(dimethyl)silyl]oxy-5-fluorophenyl]propan-1-ol |
InChI |
InChI=1S/C15H25FO2Si/c1-15(2,3)19(4,5)18-14-9-8-13(16)11-12(14)7-6-10-17/h8-9,11,17H,6-7,10H2,1-5H3 |
Clave InChI |
IXHFBFUIKJCAJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)F)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[4-[2-[3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B15197490.png)
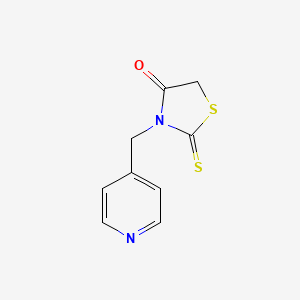
![2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol](/img/structure/B15197498.png)
![3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B15197504.png)
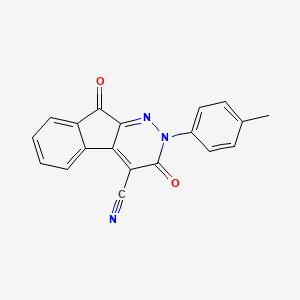
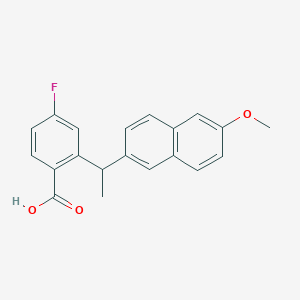
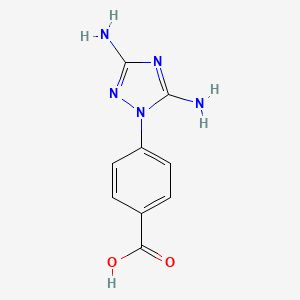
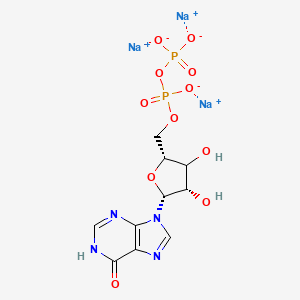
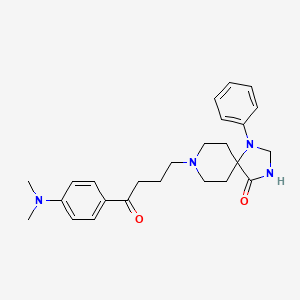
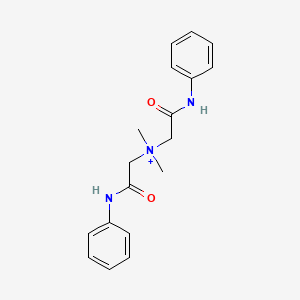
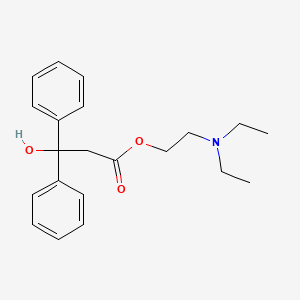

![(2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B15197575.png)
